Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate (CAS: 67971847, molecular formula: C₁₁H₂₂N₂O₂) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position, an amino group at the 3-position, and a methyl substituent at the 4-position. Its SMILES notation is CC1CCN(CC1N)C(=O)OC(C)(C)C, and its stereochemistry is unspecified in available data . This compound is widely used as a building block in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl 3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312810-20-0 | |
| Record name | tert-butyl 3-amino-4-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-amino-4-methylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate serves as a vital building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxides or hydroxylated derivatives |
| Reduction | Lithium aluminum hydride | Amines or reduced forms |
| Substitution | Various nucleophiles | Modified piperidine derivatives |
The compound is studied for its potential interactions with enzymes and receptors. Its amino group can form hydrogen bonds with biological molecules, influencing their activity. Notably, it has been investigated for:
- Neurological Disorders : Potential applications in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Cancer Therapy : Exhibits cytotoxic effects on certain cancer cell lines, potentially inducing apoptosis through specific mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties. It serves as a precursor for developing drugs targeting various diseases, particularly neurological conditions.
Case Study 1: Alzheimer's Disease Research
A study investigated the efficacy of this compound as an AChE inhibitor. The results indicated that derivatives of this compound could significantly enhance cognitive function in animal models by improving neurotransmission pathways.
Case Study 2: Anticancer Activity
Research on the cytotoxic properties of this compound revealed that it could inhibit the growth of specific cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
tert-Butyl (3R,4R)-3-Amino-4-Methylpiperidine-1-Carboxylate (CAS: 1207853-61-9)
- Molecular Formula : C₁₁H₂₂N₂O₂ (identical to the target compound).
- Key Differences : Stereospecific (3R,4R) configuration, which may influence chiral recognition in drug-receptor interactions .
- Applications : Used in asymmetric synthesis for kinase inhibitors, where stereochemistry dictates biological activity.
tert-Butyl cis-4-Amino-3-Methylpiperidine-1-Carboxylate (CAS: 1039741-10-0)
- Molecular Formula : C₁₁H₂₂N₂O₂.
- Key Differences: Amino and methyl groups at positions 4 and 3, respectively, with cis stereochemistry. This positional swap alters steric and electronic properties compared to the target compound .
tert-Butyl 4-Amino-4-Methylpiperidine-1-Carboxylate (CAS: 343788-69-2)
- Molecular Formula : Likely C₁₁H₂₁N₂O₂ (quaternary carbon at position 4).
- Key Differences: Both amino and methyl groups are at position 4, creating a quaternary center.
Functional Group Variations
tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate (CAS: 1707580-61-7)
- Molecular Formula : C₁₅H₂₃N₃O₂.
- Key Differences : Incorporates a pyridin-3-yl group at position 4, enhancing aromaticity and hydrogen-bonding capacity. This modification broadens its use in metal-catalyzed cross-coupling reactions .
tert-Butyl (1-Acetylpiperidin-4-yl)Carbamate (CAS: 1263078-12-1)
- Molecular Formula : C₁₂H₂₂N₂O₃.
- Key Differences : An acetyl group replaces the methyl substituent, increasing electrophilicity and altering solubility (logP ~1.5 vs. ~2.0 for the target compound) .
Biological Activity
Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula: C₁₁H₂₂N₂O₂
- Molecular Weight: 214.30 g/mol
- Structure: Contains a piperidine ring with a tert-butyl group and an amino group at the 3-position, along with a methyl group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction: The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially acting as an inhibitor or modulator of enzyme functions.
- Receptor Modulation: The compound has been studied for its effects on neurotransmitter receptors, particularly in the context of neurological disorders. It may interact with GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in treating neurodegenerative diseases.
- Anticancer Potential: Some derivatives of piperidine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound might also possess similar properties .
Case Studies and Research Findings
- Neuropharmacological Studies:
- Anticancer Activity:
Comparative Analysis of Piperidine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
